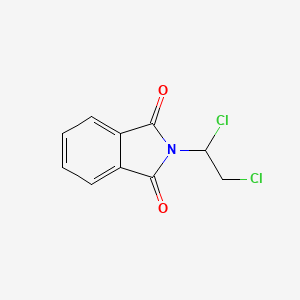

1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)-

Description

Structural Characterization and Nomenclature of 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)-

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(1,2-dichloroethyl)isoindole-1,3-dione, reflecting its structural composition as a phthalimide derivative with a dichloroethyl substituent. The Chemical Abstracts Service registry number 22156-34-9 provides unambiguous identification within chemical databases and literature. Alternative nomenclature variations found in chemical literature include 2-(1,2-dichloroethyl)-1H-isoindole-1,3(2H)-dione, which explicitly indicates the oxidation states and ring positions. The compound belongs to the broader classification of N-substituted phthalimides, specifically within the subclass of halogenated alkyl phthalimides.

The systematic identification follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the isoindole ring system serves as the parent structure. The numbering system designates the nitrogen atom as position 2, with the carbonyl carbons occupying positions 1 and 3. The dichloroethyl substituent attachment point at the nitrogen atom establishes the complete structural designation. This nomenclature system ensures consistent identification across chemical databases and facilitates accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₇Cl₂NO₂ accurately represents the atomic composition of 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)-. The molecular weight calculations yield a value of 244.07 daltons based on standard atomic masses. This molecular weight represents a significant increase compared to the parent phthalimide structure, primarily due to the incorporation of two chlorine atoms within the ethyl substituent. The molecular formula indicates the presence of ten carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms, providing a comprehensive elemental composition profile.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂NO₂ |

| Molecular Weight | 244.07 g/mol |

| Carbon Atoms | 10 |

| Hydrogen Atoms | 7 |

| Chlorine Atoms | 2 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 2 |

The elemental analysis reveals the substantial contribution of chlorine atoms to the overall molecular mass, accounting for approximately 29% of the total molecular weight. This high halogen content significantly influences the compound's physical and chemical properties, including its density, solubility characteristics, and spectroscopic behavior. The molecular composition also indicates the presence of the characteristic phthalimide functionality with its two carbonyl groups, which contribute to the compound's chemical reactivity and spectroscopic signatures.

Crystallographic Data and Conformational Studies

The compound exhibits crystalline properties characteristic of halogenated phthalimide derivatives, with reported appearance as white to yellow crystal powder. The crystalline morphology reflects the molecular packing arrangements influenced by intermolecular interactions between the phthalimide ring systems and the dichloroethyl substituents. While specific crystallographic parameters for this exact compound are not extensively documented in the available literature, related phthalimide derivatives demonstrate similar structural features in their solid-state arrangements.

The conformational characteristics of the dichloroethyl substituent represent a critical structural aspect affecting the overall molecular geometry. The presence of two chlorine atoms on adjacent carbon atoms creates significant steric interactions that influence the preferred conformations around the carbon-carbon bond. These conformational preferences directly impact the compound's physical properties and its behavior in various chemical environments.

Computational studies and crystallographic investigations of related isoindole derivatives have revealed the importance of intermolecular interactions in determining solid-state structures. The molecular packing in crystalline forms typically involves weak intermolecular interactions including carbon-hydrogen to oxygen contacts, carbon-hydrogen to pi interactions, and carbonyl to pi interactions with distances around 2.883 angstroms. These interactions contribute to the stabilization of the crystal lattice and influence the material properties of the compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)- through both proton and carbon-13 measurements. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns reflecting the molecular environment of each hydrogen atom within the structure. The aromatic protons of the phthalimide ring system typically appear in the downfield region between 7.5 and 8.0 parts per million, displaying the expected multiplicities consistent with the substituted benzene ring.

The dichloroethyl substituent protons provide distinctive spectroscopic signatures that enable structural confirmation and purity assessment. The methylene protons adjacent to the nitrogen atom appear as a characteristic multiplet, while the methine proton bearing the chlorine substituent exhibits coupling patterns reflecting its unique chemical environment. Temperature-dependent Nuclear Magnetic Resonance studies of related phthalimide derivatives have revealed interesting behavior of aromatic protons, attributed to temperature-driven changes in carbonyl group geometry rather than previously proposed n-pi interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural verification through chemical shift analysis of individual carbon atoms. The carbonyl carbons typically resonate around 168-170 parts per million, characteristic of the phthalimide functionality. The aromatic carbons of the benzene ring exhibit chemical shifts consistent with their electronic environments, while the aliphatic carbons of the dichloroethyl chain provide distinctive signals reflecting the electron-withdrawing effects of the chlorine substituents.

Infrared Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups within 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)-. The phthalimide carbonyl stretching vibrations appear as strong absorptions in the region around 1700-1720 wavenumbers, providing definitive evidence for the imide functionality. These carbonyl stretching frequencies may exhibit slight shifts compared to unsubstituted phthalimides due to the electronic effects of the dichloroethyl substituent.

The carbon-nitrogen stretching vibrations typically occur in the fingerprint region around 1170 wavenumbers, while carbon-chlorine stretching modes appear at lower frequencies around 512 wavenumbers. The aromatic carbon-hydrogen stretching vibrations manifest in the region around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches appear at slightly lower frequencies. The overall infrared spectrum provides a characteristic fingerprint that enables identification and purity assessment of the compound.

The influence of the dichloroethyl substitution on the vibrational spectrum creates unique spectroscopic signatures that distinguish this compound from other phthalimide derivatives. The electron-withdrawing nature of the chlorine atoms affects the electronic distribution within the molecule, potentially shifting certain vibrational frequencies and intensities compared to non-halogenated analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information through analysis of fragmentation patterns characteristic of 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)-. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the molecular weight of the compound. The fragmentation behavior of halogenated phthalimides typically involves several characteristic pathways that provide structural confirmation and enable quantitative analysis.

Primary fragmentation patterns include loss of chlorine atoms and chlorinated fragments, resulting in characteristic mass spectral peaks. The phthalimide ring system often remains intact during initial fragmentation, leading to characteristic base peaks corresponding to the phthalimide portion of the molecule. Alpha-cleavage reactions adjacent to the nitrogen atom represent common fragmentation pathways, particularly for N-substituted phthalimides.

The presence of two chlorine atoms creates distinctive isotope patterns in the mass spectrum, with characteristic peak clusters reflecting the natural abundance of chlorine isotopes. These isotope patterns provide additional confirmation of the molecular composition and enable differentiation from related compounds with different halogen substitution patterns. Gas chromatographic mass spectrometry methods have been developed for the analysis of chloroethyl phthalimide compounds, demonstrating the utility of mass spectrometric techniques for both identification and quantitative determination.

Properties

IUPAC Name |

2-(1,2-dichloroethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-5-8(12)13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBCJXCFTBCISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885196 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22156-34-9 | |

| Record name | 2-(1,2-Dichloroethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22156-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022156349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Phthalimide Salt with Chlorinated Alkyl Precursors

- Reactants: Potassium phthalimide and (R)- or (S)-3-chloro-1,2-propanediol or epichlorohydrin.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), methanol, or polyethylene glycol.

- Conditions: Heating at 60–120 °C for 5 to 24 hours under stirring.

- Mechanism: Nucleophilic substitution where the phthalimide anion attacks the electrophilic carbon bearing the chlorine substituent.

Example:

A typical reaction uses 110 g (1.0 mol) of R-chloroglycerol, 174 g (1.0 mol) of phthalimide, and 138 g (1.0 mol) potassium carbonate in 550 mL DMF at 110 °C for 5 hours. After cooling, the reaction mixture is poured into water, stirred, filtered, and dried to yield (S)-2-(2,3-dihydroxy-propyl)-isoindole-1,3-dione with a 94.9% yield.

Conversion to 2-(1,2-dichloroethyl) Derivative

- Intermediate: The hydroxy-substituted isoindole-dione intermediate is further reacted with halogenating agents such as acetyl halides (e.g., acetyl bromide) or treated under acidic conditions to replace hydroxyl groups with chlorine atoms.

- Solvent: Toluene or chloroform.

- Temperature: 0 °C to ambient temperature.

- Time: 1 to 4 hours.

Example:

The crude (S)-2-(2-methoxy-2-methyl-dioxolane-4-ylmethyl)-isoindole-1,3-dione is dissolved in toluene, cooled to 0 °C, and acetyl bromide is added dropwise. The reaction proceeds for 1 hour at room temperature under inert atmosphere, followed by concentration under reduced pressure to yield the acetoxy- or chloro-substituted product.

Epoxide Ring Formation and Hydrolysis

- Epoxidation: The chlorohydroxypropyl intermediate can be cyclized to form an epoxide ring, yielding 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione.

- Cyclization Agent: Alkali metal alkoxides (e.g., potassium tert-butoxide).

- Conditions: Room temperature to 75 °C for several hours.

- Hydrolysis: Acidic hydrolysis using HCl converts the epoxide to chlorohydroxy derivatives.

Example:

Potassium phthalimide is reacted with epichlorohydrin at 120 °C for 24 hours, followed by refluxing in methanol to purify the epoxide intermediate. Subsequent treatment with 36% HCl at 0–5 °C for 30 minutes converts the epoxide to 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione.

Summary Table of Key Preparation Steps

| Step | Reactants & Reagents | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phthalimide + R-chloroglycerol + K2CO3 | DMF | 110 °C, 5 h | 94.9 | Gabriel synthesis; nucleophilic substitution |

| 2 | Hydroxy intermediate + Acetyl halide | Toluene | 0 °C to RT, 1 h | Not stated | Halogenation of hydroxyl groups |

| 3 | Phthalimide + Epichlorohydrin | None (neat) or MeOH reflux | 120 °C, 24 h + reflux 15 min | Not stated | Formation of epoxide intermediate |

| 4 | Epoxide intermediate + 36% HCl | CHCl3 | 0–5 °C, 30 min | Not stated | Acidic hydrolysis to chlorohydroxy derivative |

Research Findings and Optimization Notes

- Base Selection: Potassium carbonate is commonly used for the initial substitution due to its mild basicity and compatibility with DMF.

- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance nucleophilicity and solubility of reactants, improving yields.

- Temperature Control: Elevated temperatures (up to 120 °C) accelerate the nucleophilic substitution but require careful control to avoid decomposition.

- Purification: Recrystallization from methanol or chloroform is effective for isolating pure intermediates and final products.

- Stereochemistry: Use of (R)- or (S)-enantiomers of chloropropanediol or epichlorohydrin allows synthesis of enantiomerically enriched isoindole-dione derivatives.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dichloroethyl group or the isoindole core.

Substitution: The dichloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May be studied for its interactions with biological molecules.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(1,2-dichloroethyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

Key Observations:

- Chlorine Position: The dichloroethyl substituent introduces aliphatic chlorines, enhancing electrophilicity compared to aromatic chlorinated analogs like 2-(2-chlorophenyl)- derivatives. This may influence reactivity in nucleophilic substitutions or biological activity .

- Lipophilicity: Long alkyl chains (e.g., heptadecyl) significantly increase molecular weight and lipophilicity, suggesting applications in lipid-based drug delivery. In contrast, the dichloroethyl derivative may exhibit moderate solubility in polar solvents .

- Analytical Data: The 2-(2-chlorophenyl) derivative showed a high GC-MS retention time (19.189 min) and peak area (28.48%), indicating stability and abundance under analytical conditions . The dichloroethyl analog may exhibit distinct retention behavior due to its aliphatic Cl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.